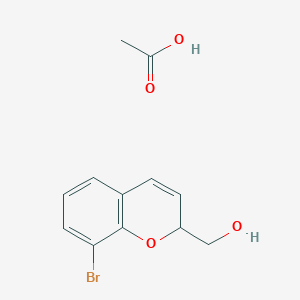
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is a chemical compound that belongs to the class of benzopyran derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves the reaction of 8-bromo-2H-1-benzopyran-2-ylmethanol with acetic acid. The reaction typically occurs under acidic conditions, often using acetic anhydride as a reagent to facilitate the esterification process . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The bromine atom in the benzopyran ring can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzopyran derivatives.
Medicine: Explored for its potential therapeutic applications, such as anti-cancer and anti-viral agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran derivatives: Known for their diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties.
Benzothiophene derivatives: Explored for their potential as anti-cancer and anti-viral agents.
Coumarin derivatives: Widely studied for their anti-coagulant, anti-inflammatory, and anti-microbial properties.
Uniqueness
Acetic acid–(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is unique due to its specific chemical structure, which combines the benzopyran ring with a bromine atom and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
811867-63-7 |
|---|---|
Fórmula molecular |
C12H13BrO4 |
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
acetic acid;(8-bromo-2H-chromen-2-yl)methanol |
InChI |
InChI=1S/C10H9BrO2.C2H4O2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-2(3)4/h1-5,8,12H,6H2;1H3,(H,3,4) |
Clave InChI |
GPJJPMKNCGUNTI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)
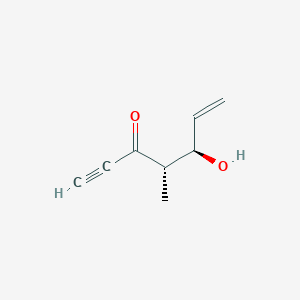
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
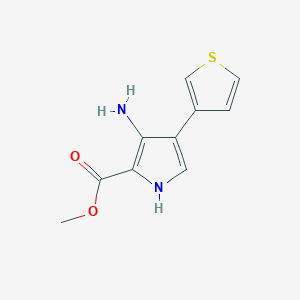

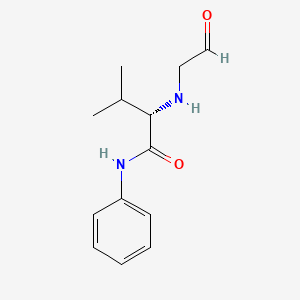
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
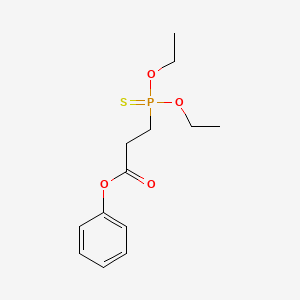
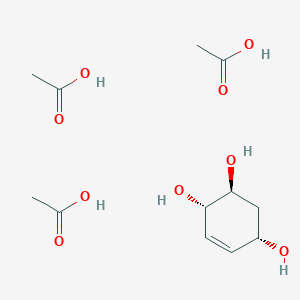

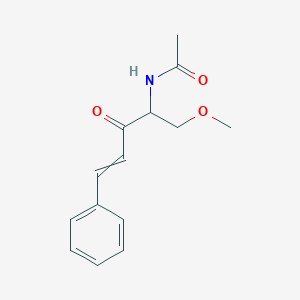
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
